1H NMR and 13C NMR spectral data for 2,4,5-Trichloro-N-(2-ethoxybenzyl)aniline
1H NMR and 13C NMR spectral data for 2,4,5-Trichloro-N-(2-ethoxybenzyl)aniline
An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Data of 2,4,5-Trichloro-N-(2-ethoxybenzyl)aniline
Introduction
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progressive research. Nuclear Magnetic Resonance (NMR) spectroscopy remains the most powerful technique for determining the structure of organic molecules in solution. This guide provides a comprehensive, in-depth analysis of the predicted ¹H and ¹³C NMR spectral data for 2,4,5-Trichloro-N-(2-ethoxybenzyl)aniline.
The target molecule is a complex derivative of aniline, featuring a heavily substituted, electron-deficient trichlorophenyl ring and an electron-rich ethoxybenzyl group. The interplay of these electronically distinct moieties creates a unique spectral fingerprint. As direct experimental data for this specific compound is not widely published, this guide leverages established NMR principles and comparative data from structurally analogous compounds to provide a robust and scientifically-grounded prediction of its spectral characteristics. The insights and methodologies presented herein are designed to serve as a valuable reference for the synthesis, characterization, and quality control of this and related N-benzylated aniline derivatives.
Methodology: Synthesis and NMR Analysis Workflow
The synthesis of N-substituted anilines like the topic compound can be reliably achieved through several established methods, with reductive amination and direct N-alkylation being the most common.[1][2] The choice of method often depends on the availability of starting materials and the desired scale. Direct N-alkylation, for instance, involves reacting 2,4,5-trichloroaniline with 2-ethoxybenzyl bromide in the presence of a non-nucleophilic base.[1][2]
Regardless of the synthetic route, the subsequent characterization by NMR spectroscopy follows a standardized, self-validating protocol to ensure data integrity and reproducibility.
Standard Protocol for NMR Data Acquisition
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Sample Preparation: Approximately 10-20 mg of purified 2,4,5-Trichloro-N-(2-ethoxybenzyl)aniline is dissolved in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), within a 5 mm NMR tube.[3][4] Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]
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Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.[3][5] For ¹H NMR, standard parameters include a 30° pulse and a relaxation delay of 1-2 seconds.[4] For ¹³C NMR, a proton-decoupled sequence is used to obtain singlets for all unique carbon atoms.
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Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum to ensure accurate integration and peak picking.[3]
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} } Caption: A logical workflow for the synthesis and spectroscopic characterization of a chemical compound.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of 2,4,5-Trichloro-N-(2-ethoxybenzyl)aniline is predicted to exhibit distinct signals corresponding to the protons of the trichloroaniline ring, the ethoxybenzyl ring, the linking methylene and NH groups, and the ethoxy side chain. The electron-withdrawing nature of the three chlorine atoms will shift the protons on that ring downfield, while the electron-donating ethoxy group will have an opposing effect on its respective ring.
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// Define nodes with positions for the molecule N1 [label="N", pos="0,0!"]; H_N [label="H", pos="-0.5,-0.4!"];
// Trichloroaniline Ring C1 [label="C", pos="-1.5,0.5!"]; C2 [label="C", pos="-2.5,0!"]; Cl_C2 [label="Cl", pos="-3.5,-0.5!"]; C3 [label="C", pos="-2.5,-1!"]; H_C3 [label="H³", pos="-3.5,-1.5!"]; C4 [label="C", pos="-1.5,-1.5!"]; Cl_C4 [label="Cl", pos="-1.5,-2.5!"]; C5 [label="C", pos="-0.5,-1!"]; Cl_C5 [label="Cl", pos="0,-1.8!"]; C6 [label="C", pos="-0.5,0.5!"]; H_C6 [label="H⁶", pos="0,1.2!"];
// Benzyl Group CH2_benzyl [label="C¹'H₂", pos="1.2,0!"]; C1_benzyl [label="C²'", pos="2.5,0!"]; C2_benzyl [label="C³'", pos="3.2,1!"]; H_C2_benzyl [label="H³'", pos="2.8,1.8!"]; C3_benzyl [label="C⁴'", pos="4.5,1!"]; H_C3_benzyl [label="H⁴'", pos="5.2,1.8!"]; C4_benzyl [label="C⁵'", pos="5.2,0!"]; H_C4_benzyl [label="H⁵'", pos="6.2,0!"]; C5_benzyl [label="C⁶'", pos="4.5,-1!"]; H_C5_benzyl [label="H⁶'", pos="5.2,-1.8!"]; C6_benzyl [label="C⁷'", pos="3.2,-1!"]; O_ethoxy [label="O", pos="2.5,-2!"];
// Ethoxy Group CH2_ethoxy [label="C⁸'H₂", pos="3.5,-2.5!"]; CH3_ethoxy [label="C⁹'H₃", pos="4.8,-2.5!"];
// Draw bonds N1 -- H_N; N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C2 -- Cl_C2; C3 -- H_C3; C4 -- Cl_C4; C5 -- Cl_C5; C6 -- H_C6; N1 -- CH2_benzyl; CH2_benzyl -- C1_benzyl; C1_benzyl -- C2_benzyl; C2_benzyl -- C3_benzyl; C3_benzyl -- C4_benzyl; C4_benzyl -- C5_benzyl; C5_benzyl -- C6_benzyl; C6_benzyl -- C1_benzyl; C2_benzyl -- H_C2_benzyl; C3_benzyl -- H_C3_benzyl; C4_benzyl -- H_C4_benzyl; C5_benzyl -- H_C5_benzyl; C6_benzyl -- O_ethoxy; O_ethoxy -- CH2_ethoxy; CH2_ethoxy -- CH3_ethoxy; } } Caption: Structure of 2,4,5-Trichloro-N-(2-ethoxybenzyl)aniline with proton numbering.
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Comparative Insights |
| H-6 | ~ 7.45 | s | 1H | The proton ortho to the amino group is deshielded by the adjacent C-Cl bond and the aromatic ring current. In 2,4,5-trichloroaniline, this proton appears at δ 7.41 ppm. |
| H-3 | ~ 6.85 | s | 1H | This proton is situated between two chlorine atoms, but its chemical shift is influenced by the N-benzyl group. Its position is generally upfield compared to H-6. |
| Aromatic (Ethoxybenzyl) | ~ 6.8 - 7.3 | m | 4H | The four protons on the 2-ethoxybenzyl ring will appear as a complex multiplet. The electron-donating ethoxy group will shield these protons relative to an unsubstituted benzyl ring (typically δ 7.2-7.4 ppm).[6] |
| NH | ~ 4.5 - 5.5 | br s | 1H | The chemical shift of the N-H proton is variable and concentration-dependent. In many N-benzylanilines, it appears as a broad singlet in this region.[7] |
| N-CH₂ -Ph (H-1') | ~ 4.40 | s | 2H | The benzylic protons are characteristic and typically appear as a singlet around δ 4.3-4.4 ppm in related N-benzylaniline structures.[7] |
| O-CH₂ -CH₃ (H-8') | ~ 4.10 | q | 2H | This signal is a characteristic quartet due to coupling with the adjacent methyl protons (J ≈ 7.0 Hz). |
| O-CH₂-CH₃ (H-9') | ~ 1.45 | t | 3H | This signal is a characteristic triplet due to coupling with the adjacent methylene protons (J ≈ 7.0 Hz). |
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon environments. The chemical shifts are highly sensitive to the electronic effects of the substituents. The carbons bonded to chlorine will be significantly deshielded, as will the carbons bonded to the nitrogen and oxygen atoms.
Table 2: Predicted ¹³C NMR Spectral Data (101 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Insights |
| C-N (Aniline, C-1) | ~ 144.5 | The carbon atom directly attached to the nitrogen is deshielded. In unsubstituted aniline, this carbon is at δ 146.6 ppm. The chloro-substituents will modulate this shift. |
| C-Cl (C-2, C-4, C-5) | ~ 120 - 130 | Carbons bearing chlorine atoms are deshielded. In 2,4,5-trichloroaniline, these signals appear in the δ 120-130 ppm range. |
| C-H (Aniline, C-3, C-6) | ~ 115 - 125 | These carbons are generally more shielded than their chlorine-substituted counterparts. |
| C-O (Ethoxybenzyl, C-7') | ~ 157.0 | The aromatic carbon attached to the ethoxy group is significantly deshielded due to the oxygen's electronegativity and resonance donation. |
| Aromatic (Ethoxybenzyl) | ~ 110 - 130 | The remaining aromatic carbons of the ethoxybenzyl ring resonate in this typical range.[6] |
| C-CH₂ (Ethoxybenzyl, C-2') | ~ 128.0 | The quaternary carbon to which the benzylic methylene is attached. This is often less intense. |
| N-CH₂ -Ph (C-1') | ~ 48.5 | The benzylic carbon signal is characteristic for N-benzylanilines, typically appearing around δ 48 ppm.[7] |
| O-CH₂ -CH₃ (C-8') | ~ 63.5 | The methylene carbon of the ethoxy group. |
| O-CH₂-CH₃ (C-9') | ~ 15.0 | The terminal methyl carbon of the ethoxy group is highly shielded and appears far upfield. |
Conclusion
This guide provides a detailed, predictive framework for the ¹H and ¹³C NMR spectra of 2,4,5-Trichloro-N-(2-ethoxybenzyl)aniline, grounded in established spectroscopic principles and data from analogous structures. The predicted chemical shifts, multiplicities, and integrations offer a reliable baseline for researchers engaged in the synthesis and characterization of this molecule. By understanding the influence of the distinct electronic environments of the trichloroaniline and ethoxybenzyl moieties, scientists can confidently interpret experimental data, validate molecular structures, and ensure the purity of their compounds. This analytical foresight is crucial for accelerating research and development in medicinal chemistry and materials science.
References
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- Supplementary Information for Ru-catalyzed reductive amination reactions.
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Gorrod, J. W., & Sfairi, D. M. (1989). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. Marmara University Journal of Pharmaceutical Sciences, 5(1). Available from: [Link].
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